
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with four ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- can be achieved through several methods. One common approach involves the alkylation of cyclopentenone derivatives. The reaction typically requires a strong base, such as sodium hydride, and an alkylating agent like ethyl iodide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used to study enzyme-catalyzed reactions involving cyclopentenone derivatives.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- exerts its effects involves interactions with various molecular targets. The cyclopentenone ring can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its role in organic synthesis and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: A simpler analog with a single cyclopentenone ring.
2-Cyclopenten-1-one, 3,4,5-trimethyl-: A similar compound with three methyl groups instead of four ethyl groups.
2,3,5,5-Tetramethyl-4-methylene-2-cyclopenten-1-one: Another related compound with different substituents on the cyclopentenone ring.
Uniqueness
2-Cyclopenten-1-one, 2,3,4,5-tetraethyl- is unique due to its four ethyl substituents, which can influence its reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on cyclopentenone derivatives.
Eigenschaften
CAS-Nummer |
60973-25-3 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2,3,4,5-tetraethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H22O/c1-5-9-10(6-2)12(8-4)13(14)11(9)7-3/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
BMCFXTKUUMINRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(=O)C(=C1CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




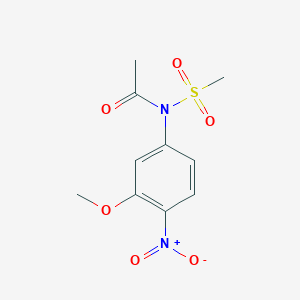

![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
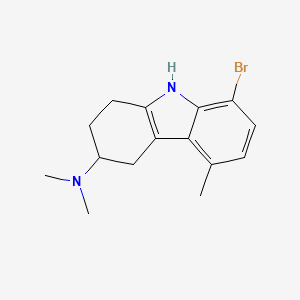
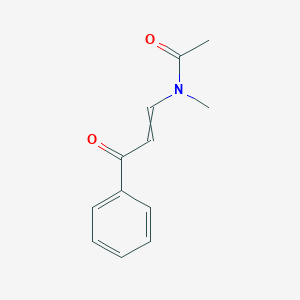
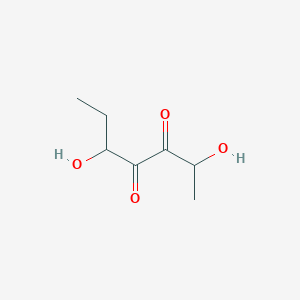

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
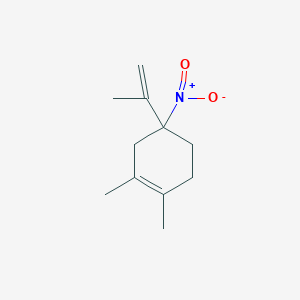
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)

![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)
